molecular formula C20H22O3 B1345420 2-Acetoxy-4'-pentylbenzophenone CAS No. 890098-46-1

2-Acetoxy-4'-pentylbenzophenone

Cat. No.: B1345420
CAS No.: 890098-46-1
M. Wt: 310.4 g/mol
InChI Key: VJQNJMZWXSTUPF-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-pentylbenzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It is commonly used as a UV-absorbing agent in sunscreens, cosmetics, and other personal care products. The compound has a molecular formula of C20H22O3 and a molecular weight of 310.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-pentylbenzophenone typically involves the acetylation of 4’-pentylbenzophenone. One common method includes the reaction of 4’-pentylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete acetylation .

Industrial Production Methods: In industrial settings, the production of 2-Acetoxy-4’-pentylbenzophenone may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-4’-pentylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4’-pentylbenzophenone carboxylic acid.

    Reduction: Formation of 4’-pentylbenzophenone alcohol.

    Substitution: Formation of 4’-pentylbenzophenone derivatives with various functional groups.

Scientific Research Applications

2-Acetoxy-4’-pentylbenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of UV-protective agents.

    Industry: Widely used in the formulation of sunscreens, cosmetics, and other personal care products due to its UV-absorbing properties

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-pentylbenzophenone primarily involves its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, which prevents the UV radiation from penetrating the skin and causing damage. This photoprotective effect is attributed to the presence of the benzophenone core, which is known for its strong UV-absorbing properties .

Comparison with Similar Compounds

    Benzophenone: A widely used UV-absorbing agent with similar properties.

    Oxybenzone: Another benzophenone derivative used in sunscreens.

    Avobenzone: A UV-absorbing compound with a broader spectrum of protection.

Uniqueness: 2-Acetoxy-4’-pentylbenzophenone is unique due to its specific structural modifications, which enhance its UV-absorbing capabilities and make it more effective in certain formulations. The presence of the acetoxy group and the pentyl chain provides distinct physicochemical properties that differentiate it from other benzophenone derivatives .

Properties

IUPAC Name

[2-(4-pentylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-4-5-8-16-11-13-17(14-12-16)20(22)18-9-6-7-10-19(18)23-15(2)21/h6-7,9-14H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQNJMZWXSTUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641582
Record name 2-(4-Pentylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-46-1
Record name 2-(4-Pentylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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